

Unveiling the Hypnotic Potential of Propallylonal: A Technical Whitepaper for Researchers

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Compound of Interest

Compound Name: *Propallylonal*

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An In-depth Exploration of a Classic Barbiturate Derivative for Modern Drug Development

Abstract

Propallylonal, a barbiturate derivative developed in the 1920s, exhibits sedative, hypnotic, and anticonvulsant properties.^{[1][2]} While historically prescribed as a sleeping aid, detailed public-domain data on its specific pharmacokinetics and pharmacodynamics are scarce. This technical guide provides a comprehensive overview of the hypnotic potential of **Propallylonal**, contextualized within the broader class of barbiturates. By examining the well-established mechanisms of action of barbiturates, this paper aims to equip researchers, scientists, and drug development professionals with a foundational understanding for exploring the therapeutic viability of **Propallylonal** and similar compounds in contemporary medicine. This document synthesizes available chemical information, outlines general experimental protocols for assessing hypnotic efficacy, and presents illustrative data from related barbiturates to serve as a proxy for understanding **Propallylonal**'s potential profile.

Introduction

Propallylonal, chemically known as 5-(2-bromoprop-2-enyl)-5-propan-2-yl-1,3-diazinane-2,4,6-trione, is a member of the barbiturate class of drugs, which are known for their central nervous system (CNS) depressant effects.^{[1][2]} Historically, barbiturates were widely used as sedatives and hypnotics; however, their use has declined due to a narrow therapeutic index and the

development of safer alternatives like benzodiazepines. Despite this, the study of classic barbiturates like **Propallylonal** can offer valuable insights into the structure-activity relationships of CNS depressants and may inform the development of novel therapeutics with improved safety profiles. This whitepaper will delve into the core aspects of **Propallylonal**'s hypnotic potential, beginning with its chemical properties and extending to its presumed mechanism of action and methodologies for its evaluation.

Chemical and Physical Properties of Propallylonal

A thorough understanding of a compound's physicochemical properties is fundamental to its development as a therapeutic agent. The available data for **Propallylonal** is summarized below.

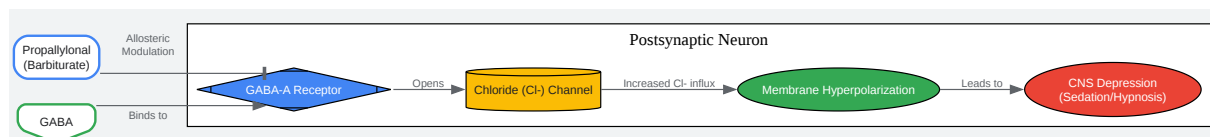
Property	Value	Reference
IUPAC Name	5-(2-bromoprop-2-en-1-yl)-5-isopropylpyrimidine-2,4,6(1H,3H,5H)-trione	[1]
Synonyms	Nostal, Quietal, Ibomal, 5-isopropyl-5-(β -bromoallyl)barbituric acid	[2]
Molecular Formula	C ₁₀ H ₁₃ BrN ₂ O ₃	[1]
Molar Mass	289.129 g/mol	[1]
CAS Number	545-93-7	[1]

Mechanism of Action: The GABAergic Pathway

The hypnotic effects of barbiturates are primarily mediated through their interaction with the γ -aminobutyric acid type A (GABA-A) receptor, an ionotropic receptor and ligand-gated ion channel that is the major inhibitory neurotransmitter in the central nervous system.[3]

Barbiturates bind to a specific allosteric site on the GABA-A receptor, distinct from the binding sites for GABA and benzodiazepines. This binding potentiates the effect of GABA by increasing the duration of chloride channel opening. The influx of chloride ions leads to hyperpolarization

of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus resulting in CNS depression and the characteristic sedative and hypnotic effects. At higher concentrations, barbiturates can directly activate the GABA-A receptor, contributing to their more profound CNS depressant effects and lower safety margin compared to benzodiazepines.



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Figure 1: Proposed signaling pathway for **Propallylonal**'s hypnotic effect.

Quantitative Data on Barbiturate Hypnotic Potential

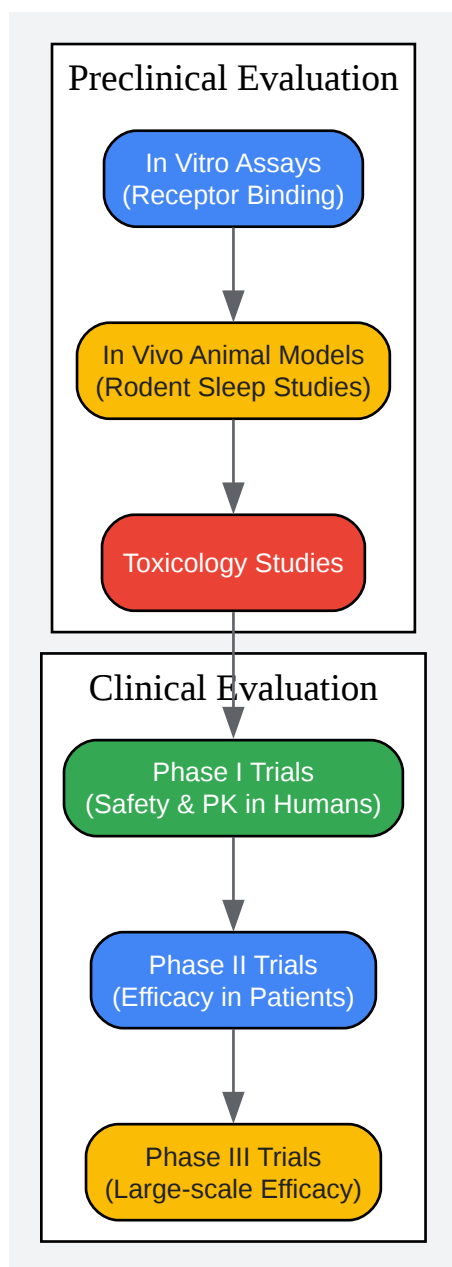
Specific quantitative data for **Propallylonal**'s hypnotic efficacy, such as its binding affinity (K_i) for the GABA-A receptor or its effective dose (ED_{50}) for inducing sleep, are not readily available in public literature. However, data from other barbiturates can provide a comparative framework.

Barbiturate	GABA-A Receptor Binding Affinity (K _i , μM) (Illustrative)	Hypnotic Dose (Adult, mg) (Representative)	Onset of Action	Duration of Action
Phenobarbital	~5	100-200	Slow	Long
Pentobarbital	~1	100	Short to Intermediate	Intermediate
Secobarbital	~1	100	Short	Short
Propallylonal	Data not available	Data not available	Presumed Intermediate	Presumed Intermediate

Note: The values for other barbiturates are approximate and can vary based on the specific study and conditions. The characteristics for **Propallylonal** are inferred from its historical use as a sleeping aid.

Experimental Protocols for Evaluating Hypnotic Potential

The evaluation of a compound's hypnotic potential involves a series of preclinical and clinical studies. The following outlines a general workflow and specific methodologies that would be applicable to the investigation of **Propallylonal**.



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